Cumyl-CBMINACA -

Cumyl-CBMINACA

Catalog Number: EVT-10952024
CAS Number:
Molecular Formula: C22H25N3O
Molecular Weight: 347.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cumyl-CBMINACA, a synthetic cannabinoid receptor agonist, is part of a class of compounds that mimic the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound has gained attention due to its structural similarities to other synthetic cannabinoids and its potential for abuse. The classification of Cumyl-CBMINACA falls under new psychoactive substances, specifically synthetic cannabinoids that target the cannabinoid receptors in the human body.

Source

Cumyl-CBMINACA was first synthesized and characterized in research focused on developing new synthetic cannabinoids. It is derived from a modification of the indazole core structure, which is common among many synthetic cannabinoids. The compound's name reflects its structural components: "Cumyl" refers to the cumene group, while "CBMINACA" indicates its relation to other known synthetic cannabinoids like MINACA.

Classification

Cumyl-CBMINACA is classified as a synthetic cannabinoid receptor agonist. It acts primarily on the CB1 and CB2 receptors, which are part of the endocannabinoid system involved in regulating various physiological processes such as mood, appetite, and pain perception.

Synthesis Analysis

Methods

The synthesis of Cumyl-CBMINACA typically involves several key steps:

  1. Starting Materials: The synthesis begins with indazole derivatives, which serve as the backbone for the compound.
  2. N-Alkylation: The indazole is subjected to N-alkylation using appropriate alkylating agents to introduce the cumyl group.
  3. Amide Formation: The final step involves forming an amide bond between the modified indazole and a carboxylic acid derivative.

Technical Details

The synthesis can be optimized through various reaction conditions, including temperature control and solvent selection, to improve yield and purity. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed for analyzing the reaction products and confirming the structure of Cumyl-CBMINACA.

Molecular Structure Analysis

Structure

Cumyl-CBMINACA features a complex molecular structure characterized by:

  • Molecular Formula: C22H24N4O
  • Molecular Weight: Approximately 364.45 g/mol
  • Structural Features: The compound includes an indazole core linked to a cumyl group and a carboxamide functional group.

Data

The molecular structure can be elucidated using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Provides insight into the hydrogen and carbon environments within the molecule.
  • Infrared Spectroscopy (IR): Helps identify functional groups present in the compound.
Chemical Reactions Analysis

Reactions

Cumyl-CBMINACA can undergo various chemical reactions typical for synthetic cannabinoids:

  1. Hydrolysis: The amide bond may hydrolyze under acidic or basic conditions.
  2. Oxidation: Certain functional groups can be oxidized, potentially altering the compound's activity.
  3. Degradation: Exposure to heat or light can lead to degradation products that may have different pharmacological properties.

Technical Details

Analytical methods like high-performance liquid chromatography (HPLC) are essential for monitoring these reactions and assessing product stability over time.

Mechanism of Action

Process

Cumyl-CBMINACA exerts its effects by binding to cannabinoid receptors CB1 and CB2:

  • CB1 Receptor Activation: Primarily located in the brain, activation of this receptor leads to psychoactive effects similar to those produced by natural cannabinoids.
  • CB2 Receptor Interaction: Involved in immune response modulation, activation may result in anti-inflammatory effects.

Data

Studies indicate that Cumyl-CBMINACA has a higher affinity for these receptors compared to natural cannabinoids, suggesting a potent psychoactive effect.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Relatively stable under normal conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

Relevant analyses include thermal analysis techniques that assess stability under varying conditions.

Applications

Scientific Uses

Cumyl-CBMINACA is primarily studied within toxicology and forensic science due to its potential for abuse and its presence in drug testing scenarios. Its role as a synthetic cannabinoid makes it a subject of interest for research into new psychoactive substances and their effects on human health. Additionally, understanding its pharmacological profile aids in developing therapeutic applications or regulatory measures concerning synthetic cannabinoids.

Emergence and Prevalence of Cumyl-CBMINACA in the Synthetic Cannabinoid Market

Historical Context of Synthetic Cannabinoid Receptor Agonists

Synthetic cannabinoid receptor agonists emerged initially as research tools for investigating the endocannabinoid system, with early compounds like JWH-018 appearing in scientific literature decades before their illicit use. These designer molecules were engineered to bind with high affinity to cannabinoid type 1 and type 2 receptors, mimicking the psychoactive effects of Δ9-tetrahydrocannabinol, the primary intoxicating component of cannabis. Over time, structural modifications to core scaffolds—including indoles, indazoles, carbazoles, and azaindoles—generated novel substances that circumvented evolving drug control legislation. The cumyl family of synthetic cannabinoid receptor agonists represents a significant branch of this chemical evolution, characterized by the incorporation of a cumyl (α,α-dimethylbenzyl) moiety as the head group linked to various core structures through carboxamide connectors [8] [10].

Chronology of Cumyl-CBMINACA Identification and Global Distribution

Cumyl-CBMINACA (chemical name: 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide), also known by its research code SGT-277, was first identified in Germany in February 2020. This identification occurred during forensic analysis of seized materials, marking its debut in the European designer drug market. The substance was formally flagged in the European Union Early Warning System Situation Report published in June 2020, highlighting its emergence as a novel psychoactive substance of concern [7]. By August 2021, peer-reviewed research documented its detection in Germany, confirming its presence in the illicit drug supply chain. Finland responded proactively by implementing controls under national legislation (Valtioneuvoston asetus kuluttajamarkkinoilta kielletyistä psykoaktiivisista aineista), explicitly banning Cumyl-CBMINACA and classifying it as a controlled substance. This rapid legislative response demonstrated recognition of the public health threat posed by newly emerging synthetic cannabinoid receptor agonists [7].

Table 1: Documented Emergence Timeline of Cumyl-CBMINACA

YearEvent
2020First identification in Germany (February)
2020Notification in EU Early Warning System Report (June)
2021Publication of analytical characterization and metabolism studies (August)
2021Control under Finnish national legislation

Role of Online Vendors and Cryptomarkets in Proliferation

The distribution of Cumyl-CBMINACA followed patterns established by earlier synthetic cannabinoid receptor agonists, leveraging both surface web and darknet cryptomarkets. Online vendors marketed the compound using ambiguous terminology such as "research chemicals" or "not for human consumption" to evade regulatory scrutiny and law enforcement attention. These digital platforms facilitated rapid international distribution through discreet shipping methods, allowing suppliers to operate across jurisdictional boundaries with relative anonymity. The emergence of Cumyl-CBMINACA shortly after regulatory controls were placed on structurally related compounds like CUMYL-4CN-BINACA and CUMYL-PINACA suggests a deliberate strategy by illicit manufacturers to replace controlled substances with unregulated structural analogs [4] [5] [7]. This pattern exemplifies the "cat-and-mouse" dynamic between drug control legislation and the synthetic cannabinoid market, where chemical modifications are deployed specifically to circumvent legal restrictions.

Comparative Analysis with Earlier Cumyl Derivatives

Cumyl-CBMINACA belongs to a structural lineage of synthetic cannabinoid receptor agonists featuring the cumyl group attached to an indazole-3-carboxamide core. Its distinctiveness lies in the cyclobutylmethyl tail group, differentiating it from earlier cumyl derivatives. Comparative analysis reveals significant structural variations within this family:

Properties

Product Name

Cumyl-CBMINACA

IUPAC Name

1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

InChI

InChI=1S/C22H25N3O/c1-22(2,17-11-4-3-5-12-17)23-21(26)20-18-13-6-7-14-19(18)25(24-20)15-16-9-8-10-16/h3-7,11-14,16H,8-10,15H2,1-2H3,(H,23,26)

InChI Key

CFMZQSDQCNKGII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CC4CCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.